2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine
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Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a tert-butyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Piperazine Ring Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives under reflux conditions in solvents like ethanol or dimethylformamide.
Chlorination: The final step involves the chlorination of the pyrimidine ring, which can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated position, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in solvents like ethanol or dimethylformamide, often under reflux conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development in treating diseases where these enzymes play a crucial role.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting the biochemical pathways they regulate. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group and the chlorinated pyrimidine ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6/c1-16(2,3)13-8-14(21-11-20-13)22-4-6-23(7-5-22)15-18-9-12(17)10-19-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXMVVHQGNAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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